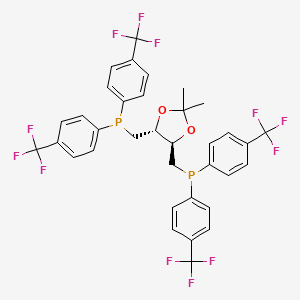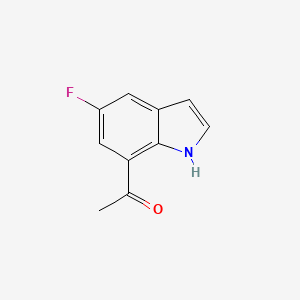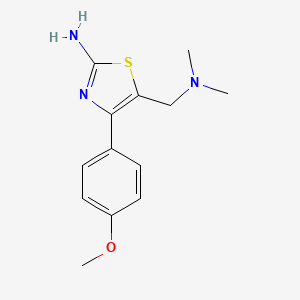
(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” is a complex organophosphorus compound It features a dioxolane ring system with two bis(4-(trifluoromethyl)phenyl)phosphane groups attached via methylene linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized from the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of Methylene Linkers: The methylene linkers can be introduced via a halomethylation reaction, where a halomethylating agent reacts with the dioxolane ring.
Introduction of Bis(4-(trifluoromethyl)phenyl)phosphane Groups: The final step involves the reaction of the halomethylated dioxolane with bis(4-(trifluoromethyl)phenyl)phosphane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphorus centers.
Reduction: Reduction reactions could also occur, potentially affecting the trifluoromethyl groups.
Substitution: The methylene linkers and phosphorus centers may participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: It may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: Its unique structure could be explored for interactions with biological macromolecules, potentially leading to new biochemical tools.
Medicine: The compound might be investigated for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: It could be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific catalytic process or biological interaction.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: A simpler analog with phenyl groups instead of trifluoromethyl groups.
Bis(diphenylphosphino)ethane: Another analog with an ethane linker instead of a dioxolane ring.
Tris(4-(trifluoromethyl)phenyl)phosphane: A related compound with three trifluoromethylphenyl groups attached to a single phosphorus atom.
Uniqueness
The uniqueness of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” lies in its combination of a dioxolane ring, methylene linkers, and trifluoromethyl-substituted phenyl groups. This structure may impart unique electronic and steric properties, making it valuable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C35H28F12O2P2 |
|---|---|
Molecular Weight |
770.5 g/mol |
IUPAC Name |
[(4R,5R)-5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3/t29-,30-/m0/s1 |
InChI Key |
IWUVZYAJPOAIGF-KYJUHHDHSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)








![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)


